![molecular formula C15H17N3O6 B12555984 [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid CAS No. 142371-43-5](/img/structure/B12555984.png)
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Aminoethyl)-1H-indol-5-yl]carbamsäure;But-2-ensäure ist eine komplexe organische Verbindung, die eine Indolstruktur mit einer Aminoethylseitenkette und einer Carbamsäuregruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [3-(2-Aminoethyl)-1H-indol-5-yl]carbamsäure;But-2-ensäure beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst die anfängliche Bildung des Indolkernes, gefolgt von der Einführung der Aminoethylseitenkette und der Carbamsäuregruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren, spezifischer Temperatursteuerung und pH-Anpassungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion dieser Verbindung große Batchreaktoren umfassen, bei denen die Reaktionsbedingungen sorgfältig kontrolliert werden. Die Verwendung von kontinuierlichen Flussreaktoren kann auch eingesetzt werden, um die Effizienz und Skalierbarkeit des Produktionsprozesses zu verbessern. Die Reinigung des Endprodukts erfolgt in der Regel durch Kristallisations-, Destillations- oder Chromatographietechniken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[3-(2-Aminoethyl)-1H-indol-5-yl]carbamsäure;But-2-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoffatome einführen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Alkohole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Indolderivaten mit Keton- oder Aldehydgruppen führen, während Reduktion zu Amin-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [3-(2-Aminoethyl)-1H-indol-5-yl]carbamsäure;But-2-ensäure als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen zu untersuchen. Sie kann auch bei der Entwicklung biochemischer Assays eingesetzt werden, um Enzymaktivitäten und Rezeptorbindung zu untersuchen.
Medizin
In der Medizin hat [3-(2-Aminoethyl)-1H-indol-5-yl]carbamsäure;But-2-ensäure potenzielle Anwendungen als pharmazeutisches Zwischenprodukt. Es kann bei der Synthese von Medikamenten verwendet werden, die auf bestimmte biologische Pfade abzielen, wie z. B. Neurotransmitterrezeptoren oder Enzyminhibitoren.
Industrie
Im Industriesektor kann diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Ihre einzigartigen chemischen Eigenschaften machen sie für die Entwicklung fortschrittlicher Materialien mit spezifischen Funktionalitäten geeignet.
Wirkmechanismus
Der Wirkmechanismus von [3-(2-Aminoethyl)-1H-indol-5-yl]carbamsäure;But-2-ensäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können Signaltransduktion, Genexpression und Stoffwechselregulation umfassen.
Wirkmechanismus
The mechanism of action of [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Boc-4-AP (tert-Butyl 4-(Phenylamino)piperidin-1-carboxylat): Wird als Zwischenprodukt bei der Herstellung von Fentanyl und verwandten Derivaten verwendet.
3-Fluor-7-hydroxy-chroman-2,4-dion:
Einzigartigkeit
[3-(2-Aminoethyl)-1H-indol-5-yl]carbamsäure;But-2-ensäure ist aufgrund ihrer spezifischen Indolstruktur in Kombination mit einer Aminoethylseitenkette und einer Carbamsäuregruppe einzigartig. Diese Kombination von funktionellen Gruppen verleiht der Verbindung einzigartige chemische Eigenschaften und Reaktivität, was sie für verschiedene wissenschaftliche und industrielle Anwendungen wertvoll macht.
Eigenschaften
CAS-Nummer |
142371-43-5 |
|---|---|
Molekularformel |
C15H17N3O6 |
Molekulargewicht |
335.31 g/mol |
IUPAC-Name |
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid |
InChI |
InChI=1S/C11H13N3O2.C4H4O4/c12-4-3-7-6-13-10-2-1-8(5-9(7)10)14-11(15)16;5-3(6)1-2-4(7)8/h1-2,5-6,13-14H,3-4,12H2,(H,15,16);1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
YSBLCUNHGFCAOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=O)O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
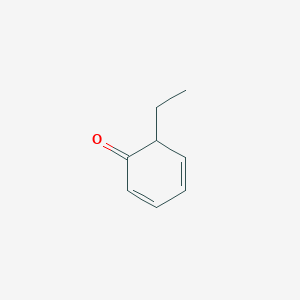
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)

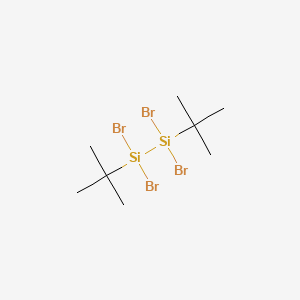
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
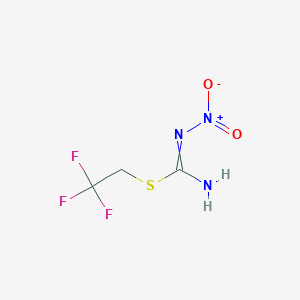
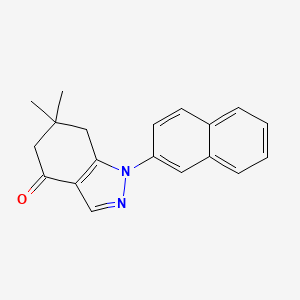
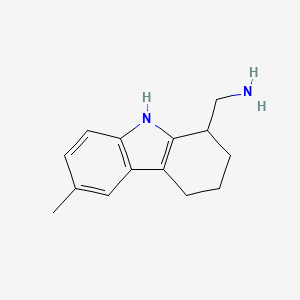
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)
